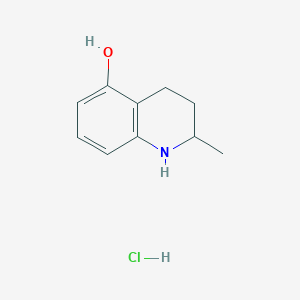![molecular formula C12H11NO2S2 B2427965 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid CAS No. 929974-69-6](/img/structure/B2427965.png)
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid” is a chemical compound with the empirical formula C12H11NO2S2 and a molecular weight of 265.35 . It is a heterocyclic compound that includes a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid” includes a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid” is a solid compound . Its SMILES string isCc1nc(cs1)-c2ccccc2C(O)=O .
科学的研究の応用
Agrochemicals and Pesticides
Thiazole derivatives, including MTBA, have found applications in agrochemicals and pesticides. Their ability to inhibit specific enzymes or receptors in pests makes them valuable for crop protection. Researchers explore MTBA’s potential as a novel pesticide due to its structural features and bioactivity .
Antimicrobial Activity
MTBA exhibits antimicrobial properties, making it a candidate for combating bacterial and fungal infections. Studies have investigated its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further research could uncover its mechanism of action and optimize its efficacy.
Antioxidant Potential
Thiazoles, including MTBA, possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. MTBA’s antioxidant activity may contribute to its potential health benefits . Researchers continue to explore its role in preventing oxidative stress-related diseases.
Anticancer Applications
Certain thiazole derivatives exhibit anticancer activity. MTBA’s structural features make it an interesting candidate for cancer treatment. Researchers investigate its effects on cancer cell lines, aiming to understand its mechanisms and potential for targeted therapies .
Anti-Inflammatory Properties
MTBA may have anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular conditions. Investigating MTBA’s impact on inflammatory pathways could lead to novel therapeutic strategies .
Drug Design and Discovery
Thiazoles, including MTBA, are essential scaffolds in medicinal chemistry. They appear in various drugs, such as antiviral agents, antiulcer medications, and HIV/AIDS drugs . Researchers explore MTBA’s modifications to enhance its pharmacological properties and develop new drug candidates.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as topoisomerase ii , and peroxisome proliferator-activated receptors .
Mode of Action
Thiazole derivatives, in general, have been shown to interact with their targets in various ways. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Some thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell death .
Action Environment
It is generally recommended to store similar compounds in a dark place at room temperature .
特性
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-13-9(6-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVLUPGDJHJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2427883.png)
![5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B2427884.png)
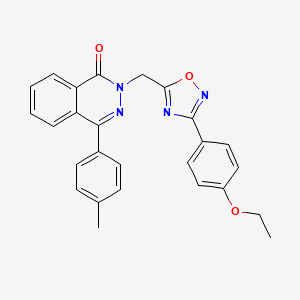
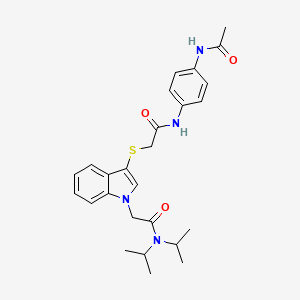
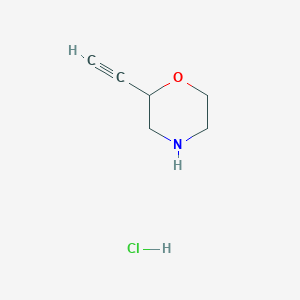
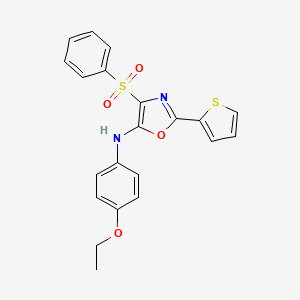
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2427890.png)
![spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2427891.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B2427892.png)
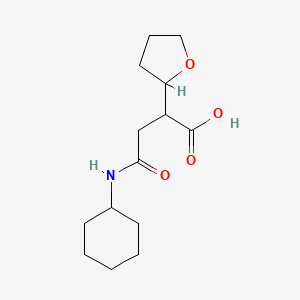
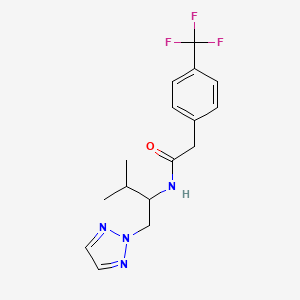

![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)
